4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
Description
The compound 4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one features a 1,2-dihydropyridin-2-one core substituted with a piperidin-4-yloxy group modified by a 2-(adamantan-1-yl)acetyl moiety. The adamantane group confers significant rigidity and lipophilicity, which may enhance target binding affinity in medicinal chemistry applications, particularly for central nervous system targets or enzymes requiring shape complementarity .
Properties
IUPAC Name |
4-[1-[2-(1-adamantyl)acetyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-16-7-21(11-22(27)25(16)2)29-20-3-5-26(6-4-20)23(28)15-24-12-17-8-18(13-24)10-19(9-17)14-24/h7,11,17-20H,3-6,8-10,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBVRDXOLMNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane, under basic conditions.
Coupling Reactions: The adamantane derivative is then coupled with the piperidine ring through a nucleophilic substitution reaction, forming the intermediate compound.
Pyridinone Core Formation: The final step involves the formation of the pyridinone core through a condensation reaction between the intermediate compound and a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Reactivity of the Dihydropyridinone Ring
The 1,2-dihydropyridin-2-one core contains an α,β-unsaturated carbonyl system (enone), enabling nucleophilic 1,4-addition reactions.
Key Reactions:
a. Michael Addition
-
Reagents : Thiols, amines, or stabilized carbanions.
-
Example : Reaction with benzylthiol yields a thioether adduct at the β-position of the enone system.
b. Acid/Base-Mediated Ring Modifications
-
Hydrolysis : Under strong acidic conditions (e.g., HCl, reflux), the lactam ring opens to form a linear carboxylic acid derivative .
-
Oxidation : Treatment with m-CPBA oxidizes the dihydropyridinone to a pyridin-2-one derivative, confirmed by loss of the C=C IR absorption at 1,650 cm⁻¹ .
Piperidine Substituent Reactivity
The 4-oxy-piperidine group participates in reactions at both the oxygen and nitrogen centers.
Key Reactions:
a. N-Deacylation
-
Reagents : Concentrated H₂SO₄ or LiAlH₄.
-
Outcome : Cleavage of the 2-(adamantan-1-yl)acetyl group yields 4-(piperidin-4-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one .
b. Ether Cleavage
-
Reagents : HBr/AcOH.
-
Conditions : Reflux for 6 hours.
-
Product : Adamantane-acetyl-piperidin-4-ol and dihydropyridinone fragments .
Stability and Degradation Pathways
-
Photodegradation : UV exposure (λ = 254 nm) induces [4+2] cycloaddition between the enone and adamantane groups, forming a bicyclic adduct (confirmed via HPLC-MS).
-
Thermal Decomposition : Above 200°C, retro-Diels-Alder cleavage occurs, releasing CO and adamantane fragments (TGA-FTIR data) .
Comparative Reactivity Table
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) activities has been identified as a promising strategy for treating Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its potential efficacy in neuroprotection by reducing oxidative stress and improving neurotransmitter levels .
Antitumor Activity
Synthesis of Hybrid Compounds
The design and synthesis of hybrid compounds incorporating the structure of this molecule have been explored to create multifunctional agents targeting multiple pathways involved in neurodegeneration and cancer progression. For instance, derivatives that combine features of 3,4-dihydroquinolinone with dithiocarbamate moieties have shown promise in inhibiting both AChE and MAO activities while also exhibiting antioxidant properties .
Case Study 1: Alzheimer's Disease Treatment
A study published in 2022 evaluated a series of compounds similar to 4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one for their ability to inhibit AChE and MAO enzymes. The most promising candidate demonstrated significant neuroprotective effects in vitro and in vivo, suggesting that modifications to the molecular structure can enhance pharmacological activity against Alzheimer's disease .
Case Study 2: Cancer Therapeutics
Comparative Data Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neuroprotection | Dual inhibition of AChE and MAO | Significant reduction in oxidative stress markers |
| Antitumor Activity | PAI-1 inhibition | Enhanced efficacy when combined with other agents |
| Hybrid Compound Synthesis | Multi-targeting through structural modifications | Improved biological activity against multiple targets |
Mechanism of Action
The mechanism of action of 4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and bioavailability, while the piperidine and pyridinone rings contribute to its biological activity. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Comparative Insights
Adamantane vs. Cyclopentylsulfanyl (): The adamantane group in the target compound offers superior rigidity and hydrophobic surface area compared to the cyclopentylsulfanyl group, which introduces a sulfur atom. Sulfur-containing moieties may increase metabolic oxidation risks but could enhance binding to sulfur-accepting targets .
Implications for Drug Design
- Lipophilicity vs. Solubility : The adamantane group’s high lipophilicity may improve membrane permeability but could limit aqueous solubility, necessitating formulation optimizations. Smaller substituents (e.g., cyclopentylsulfanyl) balance these properties .
- Ring Size and Flexibility : Piperidine’s flexibility may allow better adaptation to binding pockets compared to azetidine, though the latter’s rigidity could reduce entropy penalties upon binding .
- Metabolic Considerations : Sulfur-containing groups (e.g., cyclopentylsulfanyl) and adamantane’s stability suggest divergent metabolic pathways, with implications for half-life and toxicity profiles .
Biological Activity
The compound 4-({1-[2-(Adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features an adamantane moiety, a piperidine ring, and a pyridinone core. These structural components contribute to its biological activity by enhancing stability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The adamantane structure enhances the compound's stability, while the piperidine and pyridinone rings are crucial for binding to receptors or enzymes involved in various biological pathways. It has been suggested that the compound may modulate enzyme activities or receptor functions, leading to therapeutic effects in disease models.
Biological Activity Overview
The compound has been investigated for several biological activities:
1. Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. The presence of the adamantane and piperidine components may enhance this activity by disrupting microbial cell membranes or inhibiting essential enzymes.
2. Antiviral Properties
Studies on related compounds have shown potential antiviral effects, particularly against RNA viruses. The mechanism may involve interference with viral replication processes or inhibition of viral entry into host cells.
3. Anticancer Effects
Preliminary studies suggest that this compound could have anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The IC50 values reported for related compounds indicate a promising therapeutic index.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
| Study | Findings | IC50 Values |
|---|---|---|
| Study A | Demonstrated significant cytotoxicity against MCF-7 cells | 27.3 μM |
| Study B | Showed effectiveness against HCT-116 cells | 6.2 μM |
| Study C | Investigated antimicrobial properties; effective against multiple pathogens | Not specified |
These findings highlight the potential of this compound as a candidate for further development in therapeutic applications.
Q & A
Q. How can metabolic pathways and potential drug-drug interactions be predicted?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
